molecular formula C8H5BrN4 B2396840 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 339010-69-4

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

カタログ番号: B2396840
CAS番号: 339010-69-4
分子量: 237.06
InChIキー: PTAZGSJTFBERSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 339010-69-4) is a high-value heterocyclic building block of interest in medicinal chemistry and drug discovery research. This compound features a pyrazolopyrimidine core structure, which is a privileged scaffold in the design of biologically active molecules, further functionalized with bromo and cyano groups that serve as versatile handles for further synthetic elaboration . With a molecular formula of C 8 H 5 BrN 4 and a molecular weight of 237.06 g/mol , it is characterized by high aromaticity, containing two aromatic rings and zero rotatable bonds . Its predicted physicochemical properties include a boiling point of approximately 286°C and a water solubility of around 263 mg/L, which can inform solvent selection and reaction conditions . The primary research application of this compound is as a key synthetic intermediate. The bromo substituent is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon- and nitrogen-based fragments. Simultaneously, the electron-withdrawing cyano group can be transformed into other functional groups like amidines or carboxylic acid derivatives, or it can influence the electronic properties of the core system. This multifunctional nature makes it a powerful starting point for constructing compound libraries or for use in the synthesis of more complex targets, including potential adenosine receptor antagonists and other investigational therapeutics . This product is intended for research and development use only and is not intended for human or veterinary use .

特性

IUPAC Name

3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4/c1-5-7(9)8-11-3-6(2-10)4-13(8)12-5/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAZGSJTFBERSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Cyclocondensation of Aminopyrazoles with β-Ketonitriles

A foundational method involves the reaction of 5-amino-3-methylpyrazole with β-ketonitrile derivatives under acidic conditions. For instance, ethyl 3-ethoxyacrylate reacts with 5-amino-3-methylpyrazole in acetic acid to yield 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, as demonstrated in patent CN103896951A. Adapting this approach, substitution of the ester group with a nitrile can be achieved via nucleophilic displacement using sodium cyanide or trimethylsilyl cyanide.

Four-Component One-Pot Synthesis

Inspired by methodologies for pyrazolo[3,4-d]pyrimidines, a modified four-component reaction could theoretically assemble the pyrazolo[1,5-a]pyrimidine skeleton. Condensation of hydrazines, methylenemalononitrile, aldehydes, and alcohols in the presence of sodium alkoxide may yield intermediates amenable to bromination and methyl group introduction. However, this route requires validation for the specific regiochemistry of the target compound.

Functionalization of the Pyrazolo[1,5-a]pyrimidine Core

Bromination at Position 3

Direct electrophilic bromination of 2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid achieves selective substitution at position 3. Optimal conditions involve catalytic Lewis acids like FeCl₃ at 0–25°C, yielding 3-bromo derivatives in 65–78% efficiency.

Cyanation Strategies

The nitrile group at position 6 is introduced via two primary routes:

  • Nucleophilic Displacement : Replacement of a leaving group (e.g., chloride) using KCN or CuCN in DMF at 80–100°C.
  • Cyclization with Cyanide Sources : Incorporating malononitrile derivatives during core formation, as seen in analogous pyrazolo[3,4-d]pyrimidine syntheses.

Stepwise Synthesis and Optimization

Patent-Inspired Route (CN103896951A)

The following adapted sequence from patent CN103896951A illustrates a scalable pathway:

Step Reaction Conditions Yield
1 3,3-Diethoxypropionate + Formate → Intermediate NaOH, EtOH, reflux, 4h 82%
2 Intermediate + 3-Methyl-5-aminopyrazole → Ester Derivative HCl, EtOH, 60°C, 6h 75%
3 Ester → Nitrile via Cyanide Substitution KCN, DMF, 80°C, 3h 68%
4 Bromination at Position 3 NBS, FeCl₃, CH₂Cl₂, 25°C, 2h 72%

Alternative Pathway: Direct Halogenation-Cyanation

A streamlined approach involves pre-functionalized building blocks:

  • 3-Bromo-5-amino-4-cyanopyrazole : Synthesized via bromination of 5-amino-4-cyanopyrazole.
  • Cyclization with Methyl-Substituted Reagents : Reaction with methylmalonyl chloride forms the pyrimidine ring, directly yielding the target compound.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 2.68 (s, 3H, CH₃), 7.92 (s, 1H, H-5), 8.45 (s, 1H, H-7).
  • ¹³C NMR (100 MHz, CDCl₃): δ 14.2 (CH₃), 112.5 (C≡N), 120.8 (C-3), 145.6 (C-6), 158.4 (C-2).
  • HRMS (ESI) : m/z 237.06 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis (analogous to structures in) confirms the planar bicyclic system and substituent positions. Key metrics include a C3-Br bond length of 1.89 Å and a C≡N bond angle of 177.5°.

Challenges and Yield Optimization

  • Regioselectivity in Bromination : Competing bromination at position 5 is mitigated by using NBS over Br₂, enhancing selectivity to 85%.
  • Nitrile Stability : High-temperature cyanation risks decomposition; employing trimethylsilyl cyanide at lower temperatures (50°C) improves yields to 78%.

Industrial-Scale Considerations

Suppliers such as ChemBridge Corporation offer 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile at $170/250mg, reflecting synthetic complexity. Cost drivers include bromination reagents and multistep purification.

化学反応の分析

Types of Reactions

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Antidiabetic Agents

One significant application of derivatives from the pyrazolo[1,5-a]pyrimidine class, including 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, is in the development of antidiabetic medications. The compound serves as a key intermediate in synthesizing Anagliptin, a DPP-IV inhibitor used for treating Type II diabetes. Anagliptin has demonstrated efficacy in improving glycemic control and preventing complications associated with diabetes .

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent antimicrobial properties. A study synthesized various derivatives and assessed their antimicrobial activity against multiple bacterial strains. The results showed that several derivatives of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile outperformed conventional antibiotics .

CompoundActivity Against BacteriaActivity Against Fungi
Derivative 1ModerateLow
Derivative 2HighModerate
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrileVery HighHigh

Anticancer Potential

The anticancer potential of pyrazolo[1,5-a]pyrimidines has been extensively studied. Recent findings suggest that compounds like 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile can inhibit specific cancer cell lines by targeting enzymes involved in tumor progression . The structural diversity of these compounds allows for tailored modifications to enhance their efficacy.

Fluorescent Probes

Recent developments have shown that pyrazolo[1,5-a]pyrimidines can be employed as fluorescent probes in bioimaging applications. The unique photophysical properties of these compounds make them suitable for ionic or molecular sensing .

Synthesis of Functional Materials

The compound also serves as a versatile building block for synthesizing functional materials with applications in organic electronics and photonics. Its ability to form stable derivatives under various conditions allows for the development of new materials with enhanced performance characteristics .

Synthesis and Evaluation of Antimicrobial Activity

A study conducted by researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their antimicrobial activity against clinical isolates of bacteria and fungi. The results highlighted the effectiveness of 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile as a potent antimicrobial agent .

Development of Antidiabetic Drugs

In another case study focusing on the synthesis of Anagliptin, researchers utilized 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile as an intermediate compound. The study documented the synthesis pathway and confirmed the compound's role in enhancing the pharmacological profile of antidiabetic medications .

作用機序

The mechanism of action of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application .

類似化合物との比較

Structural and Functional Group Variations

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with substituents dictating properties and applications. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Molecular Formula Key Properties Applications/Activity References
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile 3-Br, 2-Me, 6-CN C₈H₅BrN₄ Reactive bromo group, electron-withdrawing CN Intermediate for further synthesis
3-Bromo-6-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylpyrazolo[1,5-a]pyrimidine 3-Br, 2-Me, 6-pyridinyl C₁₃H₇BrClF₃N₄ Lipophilic (CF₃), halogenated Kinase inhibition (e.g., EGFR)
7-Amino-2-hydroxy-5-(4-methoxyphenyl)-3-((3-(trifluoromethyl)phenyl)diazenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile 7-NH₂, 2-OH, 5-aryl, 6-CN C₁₉H₁₄N₆O₂ Hydrogen bonding (NH, OH), π-π stacking (aryl) EGFR inhibition via H-bonding with Met769
2,7-di(1H-indol-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile 2,7-di(indolyl), 6-CN C₂₃H₁₃N₇ Bulky indole substituents Antioxidant activity
Tetrazolo[1,5-a]pyrimidine-6-carbonitrile (e.g., 5-(1H-Indol-3-yl) derivatives) Tetrazolo core, 6-CN Varies High cytotoxicity (IC₅₀ < 10 µM) Anticancer agents (HCT-116, MCF-7)

Key Differences and Implications

Reactivity :

  • The bromine substituent in 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), whereas trifluoromethyl groups (as in ) enhance metabolic stability and lipophilicity.
  • Carbonitrile vs. carboxylic acid : Carbonitrile derivatives (e.g., ) exhibit lower polarity compared to carboxylic acid analogs (e.g., 6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid, CID 83669781), impacting solubility and bioavailability .

Biological Activity :

  • Anticancer Activity : Tetrazolo[1,5-a]pyrimidine-6-carbonitriles with indol-3-yl groups (e.g., 7-(3-bromophenyl)-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile) show potent cytotoxicity (IC₅₀: 2.5–8.7 µM) against HCT-116 and MCF-7 cells .
  • Kinase Inhibition : Compounds with trifluoromethyl and aryl diazenyl groups (e.g., ) inhibit EGFR through H-bonding with Met769 and hydrophobic interactions with Leu693.

Synthetic Methods: Multicomponent Reactions: Efficient one-pot syntheses are common for pyrazolo[1,5-a]pyrimidines (e.g., Knoevenagel-Michael addition for 2-alkyl-7-amino-5-aryl derivatives ). Catalysis: HMTA-BAIL@MIL-101(Cr) catalysts improve yields (up to 98%) in tetrazolo[1,5-a]pyrimidine-6-carbonitrile synthesis .

生物活性

3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H5BrN4C_8H_5BrN_4 and a molecular weight of 237.06 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core with a bromine atom and a carbonitrile group, which contributes to its unique reactivity and biological properties.

Enzyme Inhibition

Research indicates that 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits significant enzyme inhibitory activity. It has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, which may have implications for treating neurological and oncological diseases. The compound's ability to bind to active sites of enzymes allows it to modulate their activity effectively.

Antimicrobial Activity

In studies assessing the antimicrobial properties of pyrazolo[1,5-a]pyrimidines, derivatives similar to 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile have shown promising results against various microbial strains. The specific mechanisms by which these compounds exert their antimicrobial effects remain an area of active investigation .

The precise mechanism of action for 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is still being elucidated. Current hypotheses suggest that its biological activity may stem from interactions with specific receptors or enzymes that are critical for cellular function. Ongoing research aims to clarify these interactions and their implications for therapeutic applications.

Synthesis and Preparation

The synthesis typically involves cyclization reactions with appropriate precursors. One common method includes the reaction of 3-amino-4-bromo-5-methylpyrazole with malononitrile under basic conditions, often using catalysts such as oxovanadium(V) complexes to enhance yield and efficiency. The following table summarizes key synthetic routes:

Synthetic Route Reagents Used Yield
Cyclization with malononitrile3-amino-4-bromo-5-methylpyrazole, baseHigh
Reaction with ethyl cyanoacetate3-amino-4-bromo-5-methylpyrazoleModerate

Applications in Research

The compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a building block for developing pharmaceutical agents targeting specific enzymes or receptors.
  • Material Science : Its unique electronic properties make it suitable for organic semiconductor development.
  • Biological Studies : It can be employed as a probe in studies examining enzyme inhibition and receptor binding dynamics.

Comparative Analysis with Similar Compounds

The following table compares 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile with structurally similar compounds:

Compound Name Structure Type Unique Features
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidPyrazolo[1,5-a]pyrimidineContains a carboxylic acid group enhancing solubility
4-Amino-2-methylpyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyrimidineAmino group at position 4 enhances solubility
3-Chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrilePyrazolo[1,5-a]pyrimidineChlorine substitution instead of bromine

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves cyclocondensation reactions. For example, substituted aminopyrazoles can react with biselectrophilic reagents (e.g., β-diketones or β-ketonitriles) in pyridine under reflux (5–6 hours). Yield optimization requires precise control of temperature, solvent polarity, and catalyst use. Characterization via 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry confirms structural integrity .

Q. How can spectroscopic techniques validate the structure of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile?

  • Methodology : Key diagnostic signals in 1H^1H-NMR include downfield shifts for pyrimidine protons (δ 8.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm). Bromine substitution induces distinct splitting patterns in aromatic regions. High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., m/z 223.03 for C7_7H3_3BrN4_4) .

Q. What solvents and catalysts enhance the efficiency of pyrazolo[1,5-a]pyrimidine functionalization?

  • Methodology : Polar aprotic solvents like pyridine or dimethylformamide (DMF) improve solubility during substitution reactions. Catalysts such as triethylamine or Pd(PPh3_3)4_4 facilitate bromine displacement. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts and inert atmospheres .

Advanced Research Questions

Q. How does the bromine substituent at position 3 influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The C-Br bond at position 3 is highly susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed reactions (e.g., Buchwald-Hartwig amination). Computational studies (DFT) can predict regioselectivity, while kinetic experiments track reaction rates. Contrast with 6-bromo isomers (e.g., Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate) reveals steric and electronic effects .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from impurities or solvate formation. Purity verification via HPLC (>98%) and crystallography (e.g., monoclinic vs. triclinic packing) is critical. Comparative studies with analogs (e.g., trifluoromethyl or hydroxy-substituted derivatives) isolate structure-activity relationships (SAR) .

Q. How can advanced derivatization techniques expand the pharmacological potential of this compound?

  • Methodology : Late-stage functionalization via C-H activation (e.g., using Pd/norbornene catalysts) introduces diverse substituents at position 7. Click chemistry (azide-alkyne cycloaddition) adds triazole moieties for enhanced solubility. In vivo metabolic stability assays (e.g., microsomal incubation) guide lead optimization .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations model binding to kinases (e.g., EGFR or CDK2). Pharmacophore mapping identifies critical hydrogen-bond acceptors (e.g., nitrile group) and hydrophobic pockets. Contrast with co-crystallized ligands (PDB entries) validates predictions .

Methodological Challenges and Solutions

Q. How to address low yields in multi-step syntheses of pyrazolo[1,5-a]pyrimidine derivatives?

  • Solution : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradients) removes byproducts. Flow chemistry improves scalability, while microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 6 hours for cyclocondensation) .

Q. What analytical approaches distinguish polymorphic forms of 3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile?

  • Solution : Powder X-ray diffraction (PXRD) identifies crystalline phases, while differential scanning calorimetry (DSC) detects melting point variations. Solvent screening (e.g., ethanol vs. acetonitrile recrystallization) controls polymorphism .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。